molecular formula C20H17ClO5 B8778487 1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis- CAS No. 31265-39-1

1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-

Cat. No. B8778487
CAS RN: 31265-39-1
M. Wt: 372.8 g/mol
InChI Key: FXNREMQIVSLLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960796

Procedure details

An aqueous alkaline dispersion useful as a polyester tire cord dip, the solids of the dispersion consisting essentially of a major amount by weight of a rubbery vinyl pyridine copolymer and an minor amount by weight of a heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachloro phenol to provide 2,6-dimethylol-4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis(dihydroxy phenylmethyl) chlorophenol composition.
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC=CN=1)=C.[OH:9][C:10]1C=C(O)C=CC=1CC1C=C(Cl)C=C(CC2C=CC(O)=CC=2O)C=1O.[CH2:35]=[O:36].[Cl:37][C:38]1[CH:43]=[CH:42][C:41]([OH:44])=[CH:40][CH:39]=1>>[CH2:10]([C:42]1[CH:43]=[C:38]([Cl:37])[CH:39]=[C:40]([CH2:35][OH:36])[C:41]=1[OH:44])[OH:9]

Inputs

Step One
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)CC1=C(C(=CC(=C1)Cl)CC1=C(C=C(C=C1)O)O)O
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C1=C(C(=CC(=C1)Cl)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.